molecular formula C6H14N2O3 B1349982 2-(Piperazin-1-yl)acetic acid hydrate CAS No. 667462-09-1

2-(Piperazin-1-yl)acetic acid hydrate

Cat. No. B1349982
M. Wt: 162.19 g/mol
InChI Key: XQZJPHXZNNGXHO-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)acetic acid, also known by its CAS Number 37478-58-3, is a compound with a molecular weight of 144.17 . It is a solid substance stored in dry conditions at room temperature . The IUPAC name for this compound is 1-piperazinylacetic acid .


Molecular Structure Analysis

The InChI code for 2-(Piperazin-1-yl)acetic acid is 1S/C6H12N2O2/c9-6(10)5-8-3-1-7-2-4-8/h7H,1-5H2,(H,9,10) . This indicates that the compound has a molecular structure consisting of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-(Piperazin-1-yl)acetic acid is a solid substance stored in dry conditions at room temperature . It has a molecular weight of 144.17 .

Scientific Research Applications

Synthesis and Chemical Diversity

2-(Piperazin-1-yl)acetic acid hydrate plays a significant role in the synthesis of various compounds with potential biological activities. For instance, it has been utilized in the synthesis of new benzothiazoles evaluated as antimicrobial agents. The process involves a series of reactions starting from 2-chloro benzo[d]thiazole, leading to the formation of ethyl 2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)acetate and further derivatives. However, the in vitro antibacterial activity screening against specific bacteria such as Staphylococcus aureus and Escherichia coli showed no significant activity (Al-Talib et al., 2016).

Another study explored the crystal structure of a mixed solvated form of amoxapine acetate, where 2-(Piperazin-1-yl)acetic acid hydrate contributes to the formation of a layered structure with various components linked via hydrogen bonds (Bhardwaj et al., 2015).

Biological Activities

In the realm of biological activities, derivatives containing 2-(Piperazin-1-yl)acetic acid hydrate have shown a range of activities. For example, amide derivatives containing 1,2,4-Tiazole and Piperazine were synthesized from 2-(5-Aryl-4H-1,2,4-triazol-3-ylthio) acetic acid, resulting in compounds that exhibited anticancer activity in preliminary bioassay results (Li Jin, 2014).

Moreover, a study on the synthesis of enantiomerically pure 6-substituted-piperazine-2-acetic acid esters as intermediates for library production demonstrated the chemical diversity achievable with 2-(Piperazin-1-yl)acetic acid hydrate. This research produced a matrix of 24 monoprotected chiral 2,6-disubstituted piperazines, each as a single absolute stereoisomer, showcasing the potential for developing novel piperazine compounds (Chamakuri et al., 2018).

Crystalline Forms and Structural Analysis

The role of 2-(Piperazin-1-yl)acetic acid hydrate extends into the study of crystalline forms and structural analysis. For example, the research on navigating the waters of unconventional crystalline hydrates involved elucidating the crystal structures, transformations, and thermodynamics of various zwitterionic hydrates, contributing to a deeper understanding of solid form stability and transformation pathways (Braun et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes .

properties

IUPAC Name

2-piperazin-1-ylacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.H2O/c9-6(10)5-8-3-1-7-2-4-8;/h7H,1-5H2,(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZJPHXZNNGXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375154
Record name 2-(Piperazin-1-yl)acetic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)acetic acid hydrate

CAS RN

667462-09-1
Record name 2-(Piperazin-1-yl)acetic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Piperazinyl)acetic acid monohydrate
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